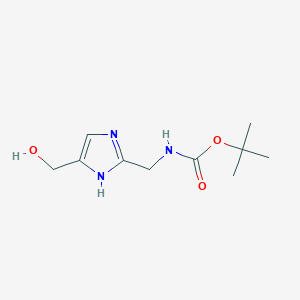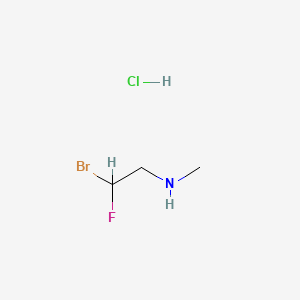
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8BrClFN. It is a derivative of ethylamine, where the ethyl group is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, nitriles, and thiols.
Oxidation: Amine oxides are the primary products.
Reduction: Simpler amines or hydrocarbons are formed.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylamine hydrochloride: Similar in structure but lacks the fluorine atom.
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the bromine atom.
Methylamine hydrochloride: Lacks both bromine and fluorine atoms.
Uniqueness
(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
2901106-23-6 |
|---|---|
Molekularformel |
C3H8BrClFN |
Molekulargewicht |
192.46 g/mol |
IUPAC-Name |
2-bromo-2-fluoro-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H7BrFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
InChI-Schlüssel |
LDDLHZSBURACFI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
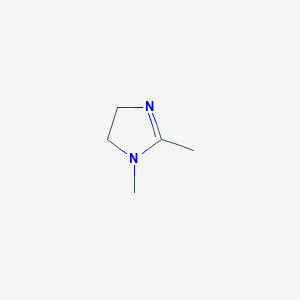
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)



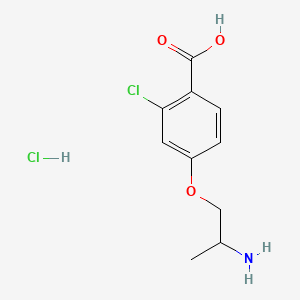
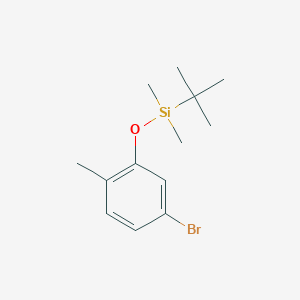
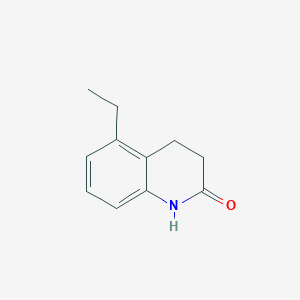
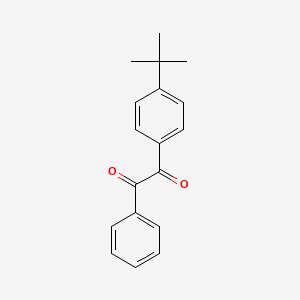
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)

